molecular formula C9H15NO2 B122685 (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-90-2

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B122685
CAS No.: 145513-90-2
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-PRJMDXOYSA-N
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Description

TRULI, also known as Lats-IN-1, is a potent and ATP-competitive inhibitor of Lats1 and Lats2 kinases. These kinases are core enzymes in the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis. TRULI has been shown to induce robust Yap nuclear translocation and prevent Yap phosphorylation, leading to increased cell proliferation in various tissues .

Scientific Research Applications

TRULI has a wide range of scientific research applications, including:

    Chemistry: TRULI is used as a tool compound to study the Hippo signaling pathway and its role in cell proliferation and apoptosis.

    Biology: TRULI is used to induce cell proliferation in various cell lines and tissues, making it valuable for studying cell growth and regeneration.

    Medicine: TRULI has potential therapeutic applications in regenerative medicine, particularly in promoting the regeneration of sensory receptors in the inner ear and cardiomyocytes.

    Industry: TRULI is used in the development of new drugs and therapeutic agents targeting the Hippo signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRULI involves several steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of TRULI follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TRULI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TRULI

TRULI is unique due to its high specificity and potency as an inhibitor of Lats1 and Lats2 kinases. Its ability to induce robust Yap nuclear translocation and promote cell proliferation in various tissues makes it a valuable tool for studying the Hippo signaling pathway and its potential therapeutic applications .

Properties

IUPAC Name

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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